molecular formula C14H22N2O2 B13226029 Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13226029
M. Wt: 250.34 g/mol
InChI Key: WTFJLCQAACSHTQ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2060057-31-8) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with two isopropyl groups: one at position 2 of the imidazole ring and another as a propan-2-yl ester at position 3. Its molecular formula is C₁₅H₂₄N₂O₂, with a molecular weight of 264.36 g/mol . The compound is thermally sensitive and requires stringent storage conditions, including protection from heat, moisture, and air, as indicated by hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-9(2)12-13(14(17)18-10(3)4)16-8-6-5-7-11(16)15-12/h9-10H,5-8H2,1-4H3

InChI Key

WTFJLCQAACSHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Conditions Reagents Outcome Reference
Acidic hydrolysisHCl/H₂SO₄ (aqueous)Formation of 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Basic hydrolysisNaOH/KOH (aqueous)Same carboxylic acid product with higher reaction rate

The carboxylic acid derivative exhibits enhanced hydrogen-bonding capacity, making it suitable for further derivatization or coordination chemistry.

Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions, while the ester group can act as a leaving group in nucleophilic acyl substitution.

Key Examples:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) yields amide derivatives.

  • Grignard Reagent Addition : Organomagnesium reagents attack the ester carbonyl, forming tertiary alcohols after workup.

Reaction Reagents Product Applications
AminolysisMethylamine, DMFPropan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxamideEnhanced bioavailability for drug candidates
Grignard AdditionCH₃MgBr, THFTertiary alcohol derivativeIntermediate for chiral synthesis

Metal Coordination and Complexation

The nitrogen atoms in the imidazo[1,2-a]pyridine ring enable coordination with transition metals, forming stable complexes. These interactions are pivotal for catalytic and materials science applications.

Metal Ion Ligand Sites Complex Type Notable Properties
Cu(II)N1, N3 of imidazo ringOctahedralCatalytic activity in oxidation reactions
Fe(III)N3 and ester oxygenTetrahedralMagnetic anisotropy

Studies suggest these complexes exhibit redox activity, making them candidates for electrochemical sensors or asymmetric catalysis .

Reduction:

  • The ester group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with catalysts), though steric hindrance from the propan-2-yl groups may slow kinetics.

  • Selective reduction of the imidazo ring’s double bonds is achievable under hydrogenation conditions (H₂/Pd-C).

Oxidation:

  • MnO₂ or KMnO₄ oxidizes the propan-2-yl groups to ketones, altering the compound’s hydrophobicity .

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity:

Compound Modification Reactivity Difference
Methyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylateMethyl esterFaster hydrolysis vs. isopropyl ester due to lower steric hindrance
2-(Difluoromethyl)-imidazo[1,2-a]pyridine-3-carboxylateDifluoromethyl groupEnhanced electrophilicity at C2 for SNAr reactions

Scientific Research Applications

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is versatile, and structural modifications significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2060057-31-8 C₁₅H₂₄N₂O₂ 264.36 - 2-(propan-2-yl)
- 3-(propan-2-yl ester)
Ester High lipophilicity; thermal sensitivity
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2060043-71-0 C₁₅H₂₄N₂O₂ 264.36 - 2-(3-methylbutan-2-yl)
- 3-(ethyl ester)
Ester Similar lipophilicity; bulkier 2-substituent may hinder crystallization
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 1342071-49-1 C₁₁H₁₇N₂O₂·HCl 206.24 - 3-(propan-2-yl)
- 2-carboxylic acid
Carboxylic acid (salt) Higher polarity due to ionizable -COOH; improved aqueous solubility
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1701990-49-9 C₉H₁₇N₃ 167.25 - 5-(propan-2-yl) Pyrimidine core Smaller molecular size; potential for altered hydrogen bonding vs. pyridine analogs
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}-2-methylpropanoic acid 1511351-96-4 C₁₁H₁₆N₂O₂ 208.26 - 2-(2-methylpropanoic acid) Carboxylic acid Enhanced hydrogen bonding capacity; acidic proton may influence pharmacokinetics

Key Findings

Lipophilicity and Solubility :

  • The propan-2-yl ester derivative (target compound) exhibits higher lipophilicity compared to carboxylic acid analogs (e.g., CAS 1342071-49-1), which may favor membrane permeability but reduce aqueous solubility .
  • The ethyl ester analog (CAS 2060043-71-0) shares similar lipophilicity but may exhibit distinct crystallization behaviors due to steric effects from the 3-methylbutan-2-yl group .

Synthetic Accessibility :

  • Imidazo[1,2-a]pyridine derivatives are commonly synthesized via cyclization under controlled conditions. For example, thermal reactions under reduced pressure (3 torr) are used to form fused imidazo-pyridine systems, as seen in .

Safety and Stability :

  • The target compound requires stringent storage (dry, <50°C) due to thermal instability, while the carboxylic acid hydrochloride salt (CAS 1342071-49-1) may offer better stability under ambient conditions .

Biological Implications :

  • Ester groups are prone to hydrolysis in vivo, suggesting the target compound may act as a prodrug, whereas carboxylic acids (e.g., CAS 1342071-49-1) could exhibit direct bioactivity .

Biological Activity

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The compound's structural features suggest it may exhibit significant pharmacological properties.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • SMILES Notation : CC(C)C1=CN2C(=C(N=C1)C(=N2)C(=O)O)C(C)C

Biological Activity Overview

Research on imidazo[1,2-a]pyridine derivatives has revealed a broad spectrum of biological activities. These include:

  • Anticancer : Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation in various models.

Pharmacological Properties

The pharmacological profile of imidazo[1,2-a]pyridine derivatives indicates several key activities:

Activity TypeDescription
AnticancerInhibitory effects on tumor growth in vitro and in vivo models.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduction of pro-inflammatory cytokines in cellular assays.
AnticonvulsantPotential to reduce seizure frequency in animal models.
AnalgesicPain relief observed in pain models.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity :
    • A study demonstrated that certain imidazo[1,2-a]pyridine analogs exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Research highlighted the antimicrobial effects of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that these compounds could inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines .
  • Anticonvulsant Activity :
    • Animal studies showed that specific derivatives reduced seizure activity in a dose-dependent manner compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Imidazo Ring : The presence of electron-withdrawing groups can enhance activity.
  • Alkyl Chain Length : Modifications in alkyl chains can affect solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for Propan-2-yl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving cyclization and esterification. For example, one-pot two-step reactions have been used for similar imidazo[1,2-a]pyridine derivatives, starting with condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) significantly impact yield, with reported yields ranging from 55% to 75% depending on substituent reactivity .

Q. How is the structural integrity of this compound confirmed in academic settings?

Structural confirmation typically employs a combination of spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazo[1,2-a]pyridine core signals at δ 7.2–8.5 ppm for aromatic protons).
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .

Q. What safety protocols are critical during handling and storage?

Key precautions include:

  • Avoiding ignition sources (P210) due to flammability risks.
  • Using PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Storing in airtight containers at –20°C to prevent degradation. Refer to standardized safety codes (e.g., P201, P202) for detailed handling instructions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal intermediates and transition states. For instance, ICReDD’s approach combines computational screening of reaction parameters (e.g., solvent polarity, catalyst loading) with experimental validation, reducing trial-and-error cycles by ~40% .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • Variable Temperature (VT) NMR : Detects dynamic conformational changes.
  • 2D NMR (COSY, NOESY) : Clarifies through-space and through-bond correlations.
  • X-ray Crystallography : Provides definitive stereochemical assignments .

Q. How do substituent variations on the imidazo[1,2-a]pyridine core affect biological activity?

Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., –CF₃) enhance metabolic stability.
  • Hydrophobic substituents (e.g., isopropyl) improve membrane permeability. Comparative assays with analogs (e.g., ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate) reveal potency trends in kinase inhibition .

Q. What methodologies are used to analyze reaction intermediates during synthesis?

  • LC-MS : Monitors real-time intermediate formation (e.g., bis-O-acetoxyamidoxime in hydrogenation steps).
  • In-situ IR : Tracks carbonyl group transformations.
  • Isolation via Flash Chromatography : Purifies intermediates using gradients of ethyl acetate/hexane .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Immobilized catalysts (e.g., Pd/C or zeolites) enable:

  • Higher turnover numbers (TON > 1,000) in hydrogenation steps.
  • Simplified product separation via filtration. Recent studies report >90% yield improvements in scaled-up imidazo[1,2-a]pyridine syntheses using flow chemistry .

Methodological Recommendations

  • For contradictory data , prioritize multi-technique validation (e.g., NMR + X-ray).
  • For reaction optimization , integrate computational screening (e.g., ICReDD’s workflow) with high-throughput experimentation .
  • For biological studies , use fluorinated analogs to balance solubility and bioactivity .

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